molecular formula C12H27O3P B14235323 Phosphonic acid, (1-methylnonyl)-, dimethyl ester CAS No. 478007-32-8

Phosphonic acid, (1-methylnonyl)-, dimethyl ester

Cat. No.: B14235323
CAS No.: 478007-32-8
M. Wt: 250.31 g/mol
InChI Key: HUDPXOTXEQBCAQ-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-methylnonyl)-, dimethyl ester is an organophosphorus compound. It is characterized by the presence of a phosphonic acid group attached to a 1-methylnonyl chain, with two methyl ester groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-methylnonyl)-, dimethyl ester typically involves the esterification of phosphonic acid with the appropriate alcohol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-methylnonyl)-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphonic acid esters.

Scientific Research Applications

Phosphonic acid, (1-methylnonyl)-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in biological systems and as a biochemical probe.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-methylnonyl)-, dimethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    Methylphosphonic acid: An organophosphorus compound with a similar structure but different functional groups.

    Phosphonic acid, (phenylmethyl)-, diethyl ester: Another ester of phosphonic acid with a different alkyl chain.

Uniqueness

Phosphonic acid, (1-methylnonyl)-, dimethyl ester is unique due to its specific alkyl chain and ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

478007-32-8

Molecular Formula

C12H27O3P

Molecular Weight

250.31 g/mol

IUPAC Name

2-dimethoxyphosphoryldecane

InChI

InChI=1S/C12H27O3P/c1-5-6-7-8-9-10-11-12(2)16(13,14-3)15-4/h12H,5-11H2,1-4H3

InChI Key

HUDPXOTXEQBCAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)P(=O)(OC)OC

Origin of Product

United States

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